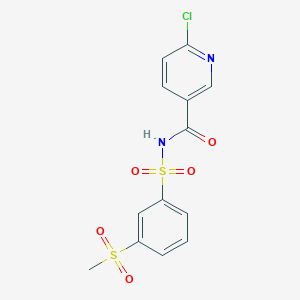
6-chloro-N-(3-methanesulfonylbenzenesulfonyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(3-methanesulfonylbenzenesulfonyl)pyridine-3-carboxamide, also known as AMG-900, is a small molecule inhibitor that targets the mitotic spindle checkpoint kinase, Aurora kinase B. This compound has gained significant attention in scientific research due to its potential as a cancer therapeutic agent.
Wirkmechanismus
6-chloro-N-(3-methanesulfonylbenzenesulfonyl)pyridine-3-carboxamide targets the mitotic spindle checkpoint kinase, Aurora kinase B. This kinase plays a critical role in cell division and is often overexpressed in cancer cells. By inhibiting Aurora kinase B, this compound disrupts the normal progression of cell division, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the sensitivity of cancer cells to radiation therapy. In addition, it has been shown to have minimal toxicity to normal cells, making it a promising cancer therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-chloro-N-(3-methanesulfonylbenzenesulfonyl)pyridine-3-carboxamide in lab experiments is its specificity for Aurora kinase B, which allows for targeted inhibition of cancer cells. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-N-(3-methanesulfonylbenzenesulfonyl)pyridine-3-carboxamide. One direction is to investigate its potential as a combination therapy with other cancer therapeutic agents. Another direction is to explore its efficacy in different types of cancer, as well as its potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method and improve the solubility of the compound for in vivo use.
In conclusion, this compound has shown great potential as a cancer therapeutic agent in scientific research. Its specificity for Aurora kinase B and minimal toxicity to normal cells make it a promising candidate for further investigation. With continued research and development, this compound could potentially become a valuable addition to the arsenal of cancer therapeutic agents.
Synthesemethoden
The synthesis of 6-chloro-N-(3-methanesulfonylbenzenesulfonyl)pyridine-3-carboxamide involves several steps. The first step involves the reaction of 3-chloropyridine with 3-aminobenzenesulfonyl chloride in the presence of a base to form 3-(3-aminobenzenesulfonyl)pyridine. The second step involves the reaction of 3-(3-aminobenzenesulfonyl)pyridine with methanesulfonyl chloride in the presence of a base to form 3-(3-methanesulfonylbenzenesulfonyl)pyridine. The final step involves the reaction of 3-(3-methanesulfonylbenzenesulfonyl)pyridine with 6-chloro-2-aminobenzamide in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(3-methanesulfonylbenzenesulfonyl)pyridine-3-carboxamide has been extensively studied in scientific research for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, it has been shown to have synergistic effects when used in combination with other cancer therapeutic agents, such as taxanes and platinum-based drugs.
Eigenschaften
IUPAC Name |
6-chloro-N-(3-methylsulfonylphenyl)sulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S2/c1-22(18,19)10-3-2-4-11(7-10)23(20,21)16-13(17)9-5-6-12(14)15-8-9/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQBNGWJLYGBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

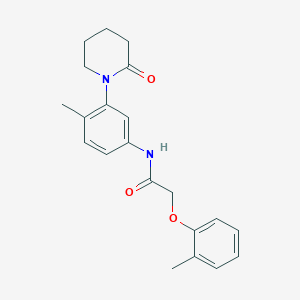
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2717373.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2717374.png)
![1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2717376.png)
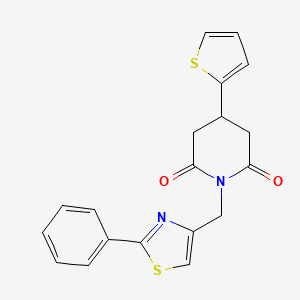
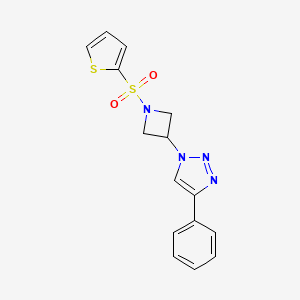
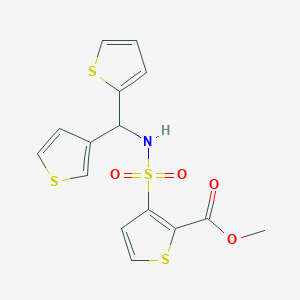
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2717382.png)
![ethyl 4-{[(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B2717383.png)
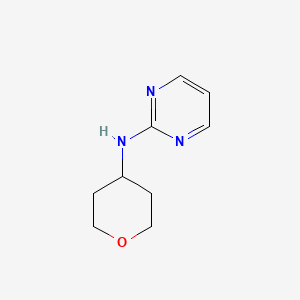
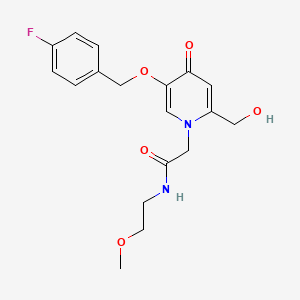
![4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2717387.png)
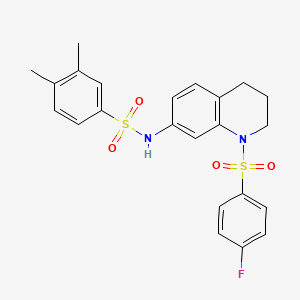
![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B2717391.png)